N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-naphthamide
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Overview
Description
N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-naphthamide is a synthetic organic compound that belongs to the class of sulfonyl naphthamides. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-naphthamide typically involves the following steps:
Formation of the sulfonyl chloride: The starting material, 4-methoxybenzenesulfonyl chloride, is prepared by reacting 4-methoxybenzenesulfonic acid with thionyl chloride.
Nucleophilic substitution: The sulfonyl chloride is then reacted with 2-(thiophen-2-yl)ethylamine to form the sulfonamide intermediate.
Amidation: The final step involves the reaction of the sulfonamide intermediate with 1-naphthoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents like boron tribromide (BBr3) or sodium hydride (NaH) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-naphthamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-1-naphthamide
- N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-naphthamide
- N-(2-((4-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-naphthamide
Uniqueness
N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-naphthamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets or alter its pharmacokinetic properties.
Biological Activity
N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-naphthamide is a complex organic compound that belongs to the class of sulfonamides. Its distinctive structure, featuring a sulfonyl group, a thiophene moiety, and a naphthamide component, suggests potential biological activity. This article delves into the biological activity of this compound, presenting relevant research findings, case studies, and data tables to provide a comprehensive overview.
Molecular Characteristics
The molecular formula for this compound is C21H23N1O4S1, with an approximate molecular weight of 445.5 g/mol. The compound's structure can be represented as follows:
Component | Description |
---|---|
Molecular Formula | C21H23N1O4S1 |
Molecular Weight | 445.5 g/mol |
Functional Groups | Sulfonyl, thiophene, naphthamide |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including sulfonylation and amidation processes. Key reagents include thionyl chloride and various amines to facilitate the formation of the final product.
This compound is hypothesized to exert its biological effects through interactions with specific molecular targets such as enzymes and receptors. The presence of the sulfonyl group enhances its reactivity, potentially allowing it to modulate enzyme activities or disrupt cellular processes.
Inhibitory Effects
Research indicates that compounds with similar structures often exhibit inhibitory effects on various biological pathways. For instance, studies have shown that sulfonamides can inhibit carbonic anhydrase and other enzymes involved in critical metabolic processes. This suggests that this compound may also possess similar inhibitory capabilities.
Case Studies
- Anticancer Activity : A study explored the effects of related sulfonamide compounds on cancer cell lines, revealing that certain derivatives could induce apoptosis in malignant cells. The proposed mechanism involved the inhibition of specific signaling pathways critical for cell survival .
- Anti-inflammatory Properties : Another investigation assessed the anti-inflammatory effects of sulfonamide derivatives in animal models. Results indicated a significant reduction in inflammatory markers following treatment, suggesting potential therapeutic applications for inflammatory diseases.
- Antimicrobial Activity : Compounds structurally similar to this compound have been tested for antimicrobial properties against various pathogens. The findings demonstrated notable antibacterial activity, particularly against Gram-positive bacteria .
Comparative Biological Activity
Synthesis Pathway Overview
Step | Reaction Type | Key Reagents |
---|---|---|
1 | Sulfonylation | 4-Methoxybenzenesulfonyl chloride |
2 | Amidation | Thiophene derivative, amines |
3 | Purification | Chromatography |
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S2/c1-29-18-11-13-19(14-12-18)31(27,28)23(22-10-5-15-30-22)16-25-24(26)21-9-4-7-17-6-2-3-8-20(17)21/h2-15,23H,16H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCLGIOTBKDZGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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